molecular formula C12H12N2O3S2 B7579892 2-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid

2-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid

Cat. No. B7579892
M. Wt: 296.4 g/mol
InChI Key: QDZQKNHIZWJXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid, also known as TATCA, is a thiazole derivative that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. This molecule has been synthesized using various methods and has been extensively studied for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid involves the inhibition of various enzymes and proteins involved in cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase I and II, which are essential enzymes for DNA replication and transcription. This compound also inhibits the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. This compound has also been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity towards specific enzymes and proteins. However, this compound has some limitations, including its low solubility in water and its potential toxicity at higher concentrations.

Future Directions

There are several future directions for the research and development of 2-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid, including its use as a potential therapeutic agent for cancer and other diseases. Further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo and to optimize its chemical structure for improved efficacy and safety. This compound also has potential as a molecular probe for studying the mechanisms of various diseases and for drug discovery.

Synthesis Methods

The synthesis of 2-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid has been reported using different methods, including the reaction of thiophene-3-carboxylic acid with thionyl chloride and subsequent reaction with 2-aminoethyl-1,3-thiazole-4-carboxylic acid. Another method involves the reaction of 2-bromoethyl-1,3-thiazole-4-carboxylic acid with thiophene-3-carboxylic acid, followed by the reaction with ammonia. The yield of this compound obtained through these methods ranges from 30-70%.

Scientific Research Applications

2-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid has shown potential in various scientific research applications, including its use as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been studied for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-[2-[(2-thiophen-3-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c15-10(5-8-2-4-18-6-8)13-3-1-11-14-9(7-19-11)12(16)17/h2,4,6-7H,1,3,5H2,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZQKNHIZWJXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)NCCC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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